

# Application Notes and Protocols: Total Synthesis of Complestatin and Its Derivatives

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## Compound of Interest

Compound Name: *Complanatin*

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These application notes provide a detailed overview of the total synthesis of complestatin and its derivatives, complestatin A and B. This document includes summaries of key quantitative data, detailed experimental protocols for pivotal synthetic steps, and visualizations of the synthetic workflows and biological mechanisms of action.

## Introduction to Complestatin

Complestatin, also known as chloropeptin II, is a potent bicyclic hexapeptide natural product isolated from *Streptomyces lavendulae*.<sup>[1]</sup> It has garnered significant attention due to its diverse biological activities, including anti-complement, anti-HIV, and antibacterial properties.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Its complex molecular architecture, featuring a strained 16-membered macrocycle and a unique biaryl linkage to a tryptophan residue, has made it a challenging target for total synthesis.<sup>[1]</sup><sup>[4]</sup> The successful total synthesis of complestatin by the Boger group paved the way for the synthesis of its oxidized derivatives, complestatin A and B, and enabled further investigation into their structure-activity relationships.<sup>[1]</sup><sup>[5]</sup>

Complestatin exhibits its biological effects through multiple mechanisms. As an anti-HIV agent, it is a potent inhibitor of HIV-1 integrase, an essential enzyme for viral replication.<sup>[2]</sup> Its antibacterial activity stems from at least two distinct mechanisms: the inhibition of bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (FabI), and a novel mechanism of inhibiting peptidoglycan remodeling by blocking the action of autolysins.<sup>[6]</sup><sup>[7]</sup>

# Total Synthesis of Complestatin and Key Derivatives

The total synthesis of complestatin represents a significant achievement in natural product synthesis. A key feature of the strategy developed by Boger and colleagues is an intramolecular Larock indole synthesis for the crucial macrocyclization step.<sup>[1]</sup><sup>[8]</sup> This approach also allows for the synthesis of chloropectin I through a single-step acid-catalyzed rearrangement of complestatin.<sup>[1]</sup>

## Key Synthetic Strategies

The synthesis of complestatin is a multi-step process involving the assembly of seven modified amino acid subunits.<sup>[1]</sup> A pivotal step is the atroposelective intramolecular Larock indole annulation to form the strained 16-membered biaryl ring system.<sup>[9]</sup> The order of macrocyclization reactions has been explored to optimize the synthesis.<sup>[9]</sup>

The synthesis of complestatin A and B is achieved through the divergent oxidation of the indole moiety of complestatin.<sup>[5]</sup> This strategic oxidation leverages the inherent strain of the complestatin macrocycle.<sup>[5]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of complestatin and its derivatives.

Table 1: Key Macrocyclization Reactions in Complestatin Synthesis

Reaction Step	Precursor	Product	Catalyst/Reagents	Solvent	Temp (°C)	Time (h)	Yield (%)	Atropisomeric Ratio (R:S)	Reference
Larock Macrocyclization	Acyclic Peptide Precursor (20)	Macrocyclic Indole (21)	Pd(OAc) <sub>2</sub> , DtBPF, Et <sub>3</sub> N	Toluene/CH <sub>3</sub> CN (1:1)	110	1	89 (combined)	4:1	[1]
Biaryl Ether Formation	Acyclic Peptide Precursor (29)	ABCD Ring System (30)	K <sub>2</sub> CO <sub>3</sub> , 18-crown-6	THF	60	12	up to 95	5:1	[9]
Second Generation Larock Macrocyclization	Acyclic Peptide Precursor (36)	Macrocyclic Indole (37)	Pd(OAc) <sub>2</sub> , P(t-Bu) <sub>3</sub> , K <sub>2</sub> CO <sub>3</sub>	Dioxane/H <sub>2</sub> O	100	1	56	>20:1	[9]

Table 2: Synthesis of Complestatin A and B from Complestatin (Chloropeptin II)

Product	Starting Material	Reagents	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Complestatin A	Complestatin	conc. HCl	DMSO	22	24-48	93	[5]
Complestatin A	Complestatin	NBS (1 equiv)	THF/H <sub>2</sub> O	22	0.5	82	[5]
Complestatin B	Complestatin	1. NCS, THF/H <sub>2</sub> O ; 2. Cs <sub>2</sub> CO <sub>3</sub>	DMF/H <sub>2</sub> O	22	-	-	[5]

## Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of complestatin and its derivatives, based on the publications by Boger and co-workers.

### Protocol 1: Intramolecular Larock Indole Annulation for Macrocyclization

This protocol describes the key macrocyclization step to form the DEF ring system of complestatin.

Procedure:

- To a solution of the acyclic precursor 20 (1 equivalent) in a 1:1 mixture of toluene and acetonitrile (to a final concentration of 1 mM) is added triethylamine (1.3 equivalents).
- The solution is degassed with argon for 15 minutes.
- Palladium(II) acetate (1.1 equivalents) and the bidentate ligand DtBPF (1.3 equivalents) are added under an argon atmosphere.
- The reaction mixture is heated to reflux at 110 °C for 1 hour.

- After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
- The crude product is purified by silica gel chromatography to yield the macrocyclic product 21 and its atropisomer.

## Protocol 2: Synthesis of Complestatin A via HCl-DMSO Oxidation

This protocol details the single-step oxidation of complestatin to complestatin A.

Procedure:

- To a solution of complestatin (1 equivalent) in dimethyl sulfoxide (DMSO) is added concentrated hydrochloric acid.
- The reaction mixture is stirred at 22 °C for 24-48 hours. Additional concentrated HCl may be added after 24 hours if needed to drive the reaction to completion.
- The reaction is monitored by HPLC.
- Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
- The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by preparative HPLC to afford complestatin A.

## Protocol 3: Synthesis of Complestatin A via NBS Oxidation

This protocol provides an alternative single-step oxidation of complestatin to complestatin A.

Procedure:

- To a solution of complestatin (1 equivalent) in a mixture of tetrahydrofuran (THF) and water is added N-bromosuccinimide (NBS, 1 equivalent).

- The reaction mixture is stirred at 22 °C for 30 minutes.
- The reaction is monitored by HPLC.
- Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
- The mixture is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by preparative HPLC to yield complestatin A.

## Protocol 4: Two-Step, Single-Pot Synthesis of Complestatin B

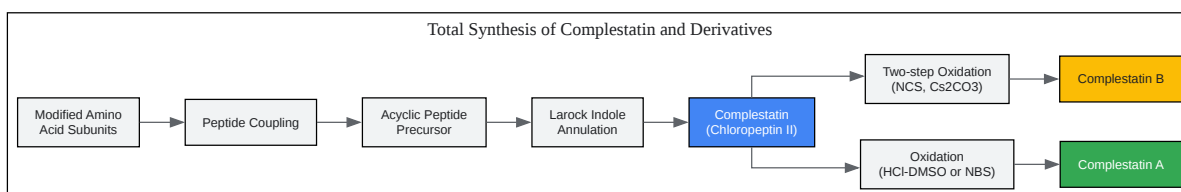
This protocol describes the conversion of complestatin to complestatin B.

Procedure:

- To a solution of complestatin (1 equivalent) in a mixture of THF and water is added N-chlorosuccinimide (NCS).
- The reaction is stirred at 22 °C.
- After the formation of the intermediate, cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) is added to the reaction mixture in a solution of dimethylformamide (DMF) and water.
- The reaction is stirred until completion, monitored by HPLC.
- The reaction mixture is worked up by dilution with water and extraction with an organic solvent.
- The combined organic extracts are dried and concentrated.
- The crude product is purified by preparative HPLC to afford complestatin B.

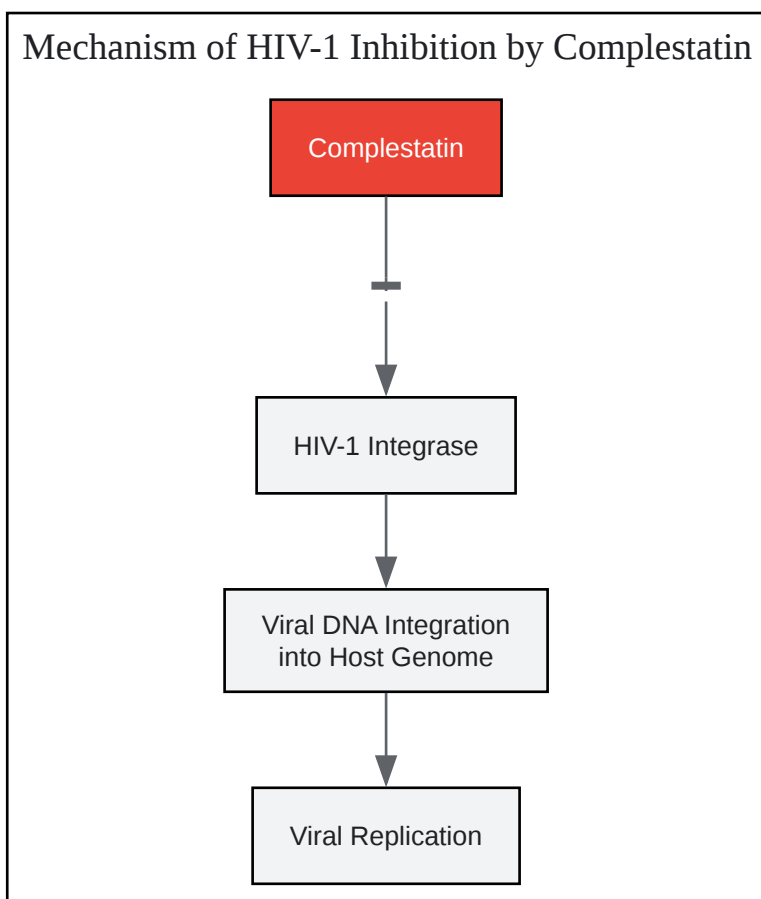
## Mechanisms of Action: Signaling Pathways and Workflows

The diverse biological activities of complestatin are a result of its interaction with multiple molecular targets. The following diagrams illustrate the key mechanisms of action and the synthetic workflow.



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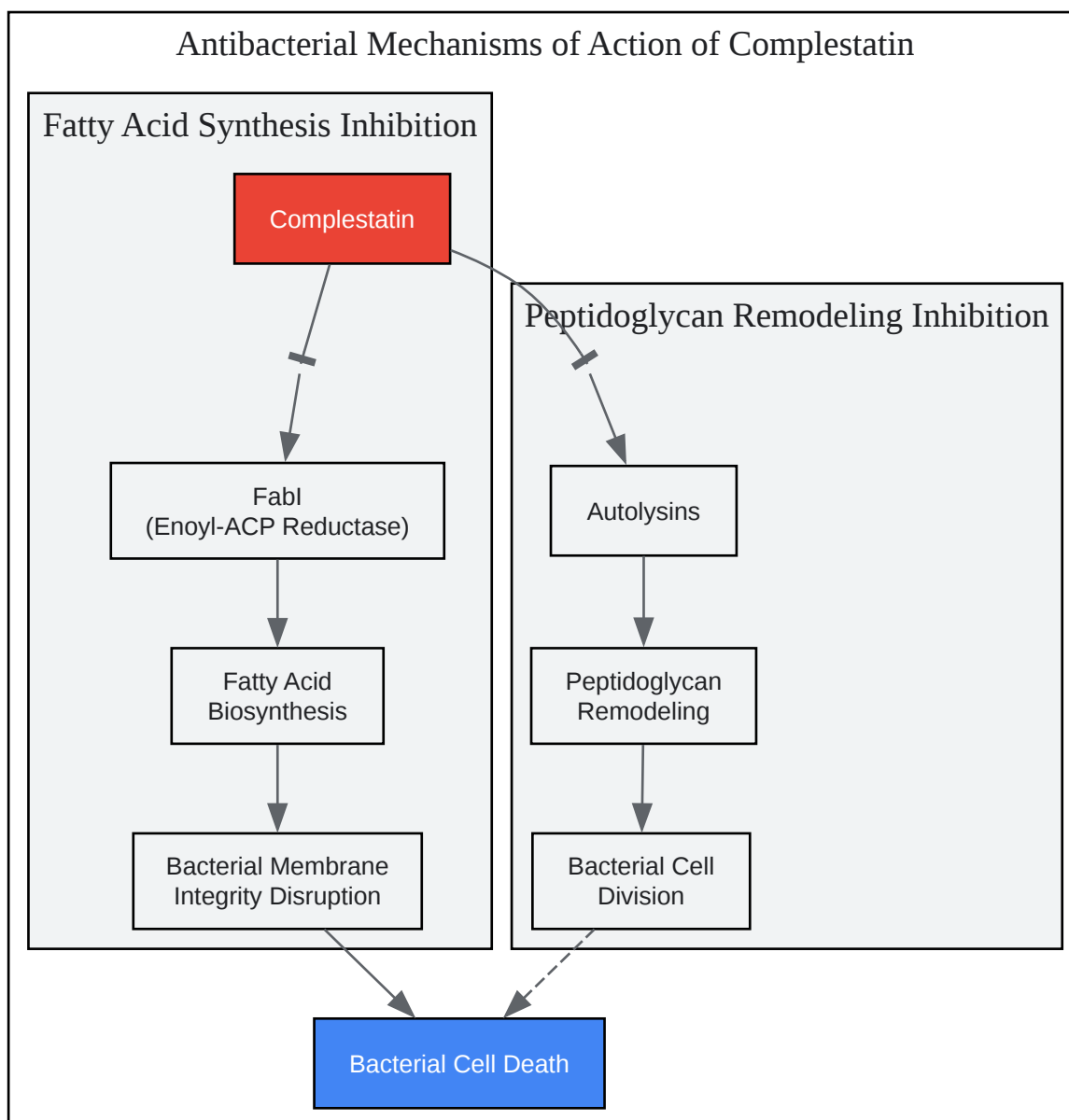
Caption: Synthetic workflow for complestatin and its derivatives.



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Caption: Inhibition of HIV-1 replication by complestatin.





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Caption: Dual antibacterial mechanisms of complestatin.

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